Acid Yellow 9 monosodium salt

Description

The exact mass of the compound Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-[(4-amino-3-sulfophenyl)diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O6S2.Na/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;/h1-7H,13H2,(H,16,17,18)(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKNHTSZQIOQDP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N3NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74543-21-8 | |

| Record name | Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074543218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Acid Yellow 9 Monosodium Salt

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of Acid Yellow 9 monosodium salt. The information is presented in a structured format, including tabulated quantitative data, detailed experimental protocols, and a workflow visualization to facilitate understanding and application in a research and development setting.

Chemical Identity and Structure

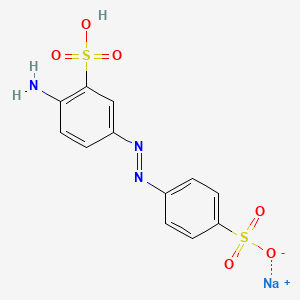

This compound, also known by its synonym Hydrogen 4-aminoazobenzene-3,4'-disulphonate (sodium salt), is an azo dye.[1][2][3] Its chemical structure is characterized by the presence of an azo group (-N=N-) which is responsible for its color.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some properties, such as water solubility, have conflicting reports in the literature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀N₃NaO₆S₂ | [1][4] |

| Molecular Weight | 379.34 g/mol | [1][4] |

| CAS Number | 74543-21-8 | [1][4] |

| Appearance | Solid, Orange to Red | [1] |

| Purity | 99.64% | [1] |

| Solubility in DMSO | 55 mg/mL (144.99 mM) | [3][5] |

| Water Solubility | Insoluble / Soluble (Conflicting Reports) | [6][7] |

| Melting Point | Data not available for the monosodium salt. The related disodium salt (CAS 2706-28-7) is a solid. |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of chemical compounds.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Acid Yellow 9 in aqueous solutions is pH-dependent, showing a color change from yellow to orange and then to red with decreasing pH.[7]

| pH | λmax (nm) | Observations | Source(s) |

| Basic | ~400 nm | Yellow solution | [7] |

| Acidic (0.60 - 1.80) | Red-shifted from ~400 nm | Orange to Red solution | [7] |

| Acidic (low pH) | 307 nm (from 263 nm in basic) | Red solution | [7] |

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Detailed methodologies for determining the key chemical properties of this compound are provided below.

Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of this compound in water.

Materials:

-

This compound

-

Distilled or deionized water

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Centrifuge

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of water in a flask.

-

Equilibration: Stir the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Dilute the supernatant with a known volume of water to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

Quantification: Measure the absorbance of the diluted solution at the λmax of Acid Yellow 9.

-

Calculation: Determine the concentration of the diluted solution using a pre-established calibration curve. Calculate the original concentration in the saturated solution to determine the solubility.

Determination of Melting Point

Objective: To determine the melting point range of this compound.

Materials:

-

This compound (finely powdered and dry)

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.[10]

-

Loading the Capillary Tube: Pack the dry powder into a capillary tube to a height of 2-3 mm.[11]

-

Instrument Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: Heat the sample at a rapid rate to get an approximate melting range.[12]

-

Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slow rate (1-2 °C per minute) when approaching the approximate melting point.[13]

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[13]

UV-Visible Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound

-

Appropriate solvent (e.g., water, DMSO)

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a stock solution of known concentration by dissolving an accurately weighed amount of the compound in a specific volume of solvent. Prepare a series of dilutions from the stock solution.

-

Instrument Blank: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.[14]

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

-

Spectrum Acquisition: Scan the absorbance of the sample over a desired wavelength range (e.g., 200-800 nm).[1]

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the chemical characterization of a substance like this compound.

References

- 1. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 2. scribd.com [scribd.com]

- 3. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Acid Yellow 9 Monosodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of Acid Yellow 9 monosodium salt, an azo dye with applications in various scientific and industrial fields.

Chemical Structure and Identification

Acid Yellow 9, also known as Fast Yellow AB, is a monoazo dye. The structure is characterized by an azobenzene backbone substituted with an amino group and two sulfonic acid groups. The monosodium salt form indicates that one of the acidic sulfonic acid groups is deprotonated and ionically bonded to a sodium ion.

The IUPAC name for the monosodium salt is sodium (E)-2-amino-5-((4-sulfonatophenyl)diazenyl)benzenesulfonate . It is important to distinguish this from the more commonly available disodium salt (CAS Number: 2706-28-7).

Structural Representation:

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for Acid Yellow 9 is presented in the tables below. This information is crucial for its application in experimental settings, ensuring accurate preparation of solutions and interpretation of results.

Table 1: General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₃NaO₆S₂ | [1] |

| Molecular Weight | 379.34 g/mol | [1] |

| Appearance | Yellow to Orange Solid Powder | [2] |

| CAS Number | 74543-21-8 | [1] |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| Water | Soluble | [3] |

| Ethanol | Soluble | [2] |

| DMSO | 55 mg/mL | [4] |

Table 3: Spectroscopic Data (UV-Visible)

The absorption maxima (λmax) of Acid Yellow 9 are highly dependent on the pH of the solution, which is a characteristic feature of many azo dyes and is attributed to the protonation state of the molecule.

| Condition | λmax (nm) | Observed Color | Electronic Transition | Reference |

| Basic Solution | ~390 | Yellow | n-π | |

| Acidic Solution (pH 1.80 - 0.60) | ~500 | Red | π-π | |

| UV Region (Basic) | ~263 | Colorless | π-π* (aromatic system) | |

| UV Region (Acidic) | ~307 | Colorless | π-π* (aromatic system) |

Note: Further spectroscopic data, including 1H and 13C NMR, are not widely available in the reviewed literature.

Synthesis of Acid Yellow 9

There are two primary methods for the synthesis of Acid Yellow 9. The most common industrial method is the disulfonation of 4-aminoazobenzene. A more detailed laboratory-scale synthesis involves diazotization and azo coupling reactions.

General Manufacturing Method: Sulfonation

The industrial production of Acid Yellow 9 typically involves the disulfonation of 4-(Phenyldiazenyl)benzenamine (also known as C.I. Solvent Yellow 1).[2] This process introduces two sulfonic acid groups onto the aromatic rings of the 4-aminoazobenzene molecule.

References

A Technical Guide to Acid Yellow 9 Monosodium Salt: Synonyms, Spectroscopic Analysis, and Biodegradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Yellow 9 monosodium salt, a synthetic azo dye with a history of use in various industrial applications. This document details its chemical synonyms and identifiers, provides in-depth experimental protocols for its spectroscopic analysis, and outlines a representative method for its biodegradation. Quantitative data is presented in clear, tabular formats, and key processes are visualized using workflow diagrams.

Chemical Identity and Synonyms

Acid Yellow 9 is known by a variety of names in scientific and commercial literature. The monosodium and disodium salts are the most common forms. It is crucial for researchers to be aware of these synonyms to ensure accurate identification and literature searching.

| Property | Value |

| Common Name | Acid Yellow 9 |

| Synonyms | Fast Yellow AB, C.I. 13015, Food Yellow 2, E 105[1] |

| IUPAC Name (Disodium Salt) | Disodium 2-amino-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate[2][3][4] |

| CAS Number (Monosodium Salt) | 74543-21-8[2][5][6] |

| CAS Number (Disodium Salt) | 2706-28-7[1][7][8] |

| C.I. Number | 13015[1][9] |

| E Number | E105 (formerly used as a food additive)[1][10] |

| PubChem CID (Disodium Salt) | 75918[2][11] |

| PubChem CID (Free Acid) | 60996[12] |

| Molecular Formula (Disodium Salt) | C₁₂H₉N₃Na₂O₆S₂[1][8] |

| Molecular Weight (Disodium Salt) | 401.33 g/mol |

| Molecular Formula (Monosodium Salt) | C₁₂H₁₀N₃NaO₆S₂[6] |

| Molecular Weight (Monosodium Salt) | 379.34 g/mol [5][6] |

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the characterization of Acid Yellow 9, providing insights into its electronic structure, functional groups, and response to environmental changes.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a key method for quantifying Acid Yellow 9 and observing its characteristic pH-dependent color changes. The absorption maxima (λmax) are influenced by the protonation state of the molecule.

Table 2: pH-Dependent UV-Visible Absorption Maxima of Acid Yellow 9

| pH | λmax (nm) | Observed Color |

| Basic | ~390 | Yellow |

| Acidic (pH 1.40 - 0.44) | ~500 | Red |

| Highly Acidic (in multilayer films) | ~650 | Blue |

| UV Region (Basic) | ~263 | Colorless |

| UV Region (Acidic) | ~307 | Colorless |

Data compiled from scientific literature.

Experimental Protocol: pH-Dependent UV-Vis Spectroscopy

Objective: To determine the absorption spectrum of Acid Yellow 9 at various pH values.

Materials:

-

This compound

-

Spectrophotometer

-

1 cm path length quartz cuvettes

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Distilled or deionized water

-

Calibrated pH meter

Procedure:

-

Stock Solution Preparation: Prepare a 0.1 mM stock solution of Acid Yellow 9 in distilled water.

-

pH Adjustment: Create a series of solutions with varying pH levels by adding small, precise amounts of 1 M HCl or 1 M NaOH to aliquots of the stock solution. Measure the final pH of each solution.

-

Spectroscopic Measurement: Use distilled water as a blank to zero the spectrophotometer. Record the UV-Vis absorption spectrum of each pH-adjusted solution from 200 to 800 nm.

-

Data Analysis: Identify the λmax for each spectrum and correlate it with the corresponding pH value.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of the molecule, offering a fingerprint for its identification and characterization of structural changes, such as the protonation of the azo bond under acidic conditions.

Experimental Protocol: Raman Spectroscopy

Objective: To obtain the Raman spectrum of Acid Yellow 9 and observe pH-induced changes.

Materials:

-

Acid Yellow 9 solution or solid sample

-

Raman spectrometer with a 532 nm laser

-

Microscope slides

Procedure:

-

Sample Preparation: A small amount of the Acid Yellow 9 solution at a specific pH is deposited on a microscope slide and allowed to dry.

-

Spectroscopic Measurement: The sample is placed under the Raman microscope, and the spectrum is acquired using a 532 nm laser.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic vibrational bands. Key bands to note are those associated with the C=N and N=N stretching vibrations, which are sensitive to pH changes.

Biodegradation

Acid Yellow 9, being an azo dye, can be subject to microbial degradation. Certain microorganisms, such as Pseudomonas fluorescens, can utilize this dye as a source of carbon and nitrogen, leading to its decolorization and breakdown.

Representative Experimental Protocol: Biodegradation of Acid Yellow 9 by Pseudomonas fluorescens

Objective: To assess the ability of Pseudomonas fluorescens to degrade Acid Yellow 9.

Materials:

-

Pure culture of Pseudomonas fluorescens

-

Nutrient broth or a minimal salts medium

-

This compound

-

Sterile flasks or bioreactor

-

Incubator shaker

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Inoculum Preparation: Cultivate Pseudomonas fluorescens in a suitable nutrient broth to obtain an active culture.

-

Biodegradation Medium: Prepare a sterile minimal salts medium containing Acid Yellow 9 as the sole carbon and nitrogen source at a concentration of 50-200 mg/L.

-

Inoculation: Inoculate the biodegradation medium with the prepared Pseudomonas fluorescens culture.

-

Incubation: Incubate the culture at an appropriate temperature (e.g., 30-37°C) with agitation.

-

Monitoring Degradation: At regular intervals, withdraw samples from the culture. Centrifuge the samples to remove bacterial cells and measure the absorbance of the supernatant at the λmax of Acid Yellow 9 using a spectrophotometer to determine the extent of decolorization. For a more detailed analysis of the parent compound and its degradation products, use HPLC.

-

Data Analysis: Calculate the percentage of dye degradation over time.

Toxicology

The toxicological profile of Acid Yellow 9 is a critical consideration. As with many azo dyes, a primary concern is the potential for reductive cleavage of the azo bond by gut microbiota to form aromatic amines, which can be carcinogenic.

Table 3: Acute Toxicity Data for C.I. Acid Yellow 9

| Test | Species | Route | LD50 |

| Acute Toxicity | Rat | Intraperitoneal | 2,000 mg/kg |

Data from RTECS (Registry of Toxic Effects of Chemical Substances).[2]

Visualized Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. Acid Yellow 9 – Wikipedia [de.wikipedia.org]

- 3. Fast Yellow AB | 79873-36-2 | Benchchem [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. medkoo.com [medkoo.com]

- 9. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]

- 10. CI 13015 | 2706-28-7 [chemicalbook.com]

- 11. Fast Yellow AB - Wikidata [wikidata.org]

- 12. 4-Aminoazobenzene-3,4'-disulfonic acid | C12H11N3O6S2 | CID 60996 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Spectroscopic Analysis of Acid Yellow 9 Monosodium Salt: A Technical Guide for Researchers

Introduction

Acid Yellow 9, a monoazo dye, finds application in various industrial processes. A comprehensive understanding of its spectroscopic characteristics is paramount for quality control, stability assessment, and for investigating its interactions, particularly within the realm of drug development where understanding potential off-target effects and metabolic fate is critical. This technical guide provides a detailed overview of the spectroscopic data for Acid Yellow 9 monosodium salt, outlines key experimental protocols for its analysis, and presents a generalized workflow for such spectroscopic investigations.

Physicochemical Properties

| Property | Value |

| Chemical Name | sodium (E)-2-amino-5-((4-sulfonatophenyl)diazenyl)benzenesulfonate[1][2] |

| C.I. Name | Acid Yellow 9[1][3] |

| CAS Number | 2706-28-7[1][3] |

| Molecular Formula | C₁₂H₉N₃Na₂O₆S₂[1][3] |

| Molecular Weight | 401.33 g/mol [3] |

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for characterizing the electronic transitions within Acid Yellow 9. The dye's absorption maxima (λmax) are highly sensitive to the pH of the solution, which is attributed to the protonation and deprotonation of the amino group and the azo bridge. This pH-dependent chromism results in distinct color changes.[3]

| Condition | λmax (nm) | Observed Color | Electronic Transition |

| Basic | ~390 | Yellow | n-π[3][4] |

| Acidic (pH 1.40 - 0.44) | ~500 | Red | π-π[3][4] |

| Highly Acidic (in multilayer films) | ~650 | Blue | Protonated azo group[3] |

| UV Region (Basic) | ~263 | Colorless | π-π* (aromatic system)[3][4] |

| UV Region (Acidic) | ~307 | Colorless | π-π* (aromatic system)[3][4] |

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of Acid Yellow 9. While specific peak assignments for ¹³C NMR were not found in the search results, ¹H NMR data is available from commercial suppliers.

¹H NMR: A proton NMR spectrum would reveal signals corresponding to the aromatic protons on the two benzene rings. The chemical shifts and splitting patterns of these protons would be influenced by the positions of the amino and sulfonate substituents.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the aromatic rings. The chemical shifts would provide further confirmation of the molecular structure.

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the absorption spectrum of Acid Yellow 9 and investigate its pH-dependent shifts.

Materials:

-

This compound

-

Distilled water

-

1 M HCl and 1 M NaOH solutions

-

Calibrated pH meter

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a 0.1 mM stock solution of Acid Yellow 9 in distilled water.[4]

-

pH Adjustment: Create a series of solutions with varying pH values by adding precise amounts of 1 M HCl or 1 M NaOH to aliquots of the stock solution. The final pH of each solution should be measured with a calibrated pH meter.[3]

-

Spectroscopic Measurement: Use distilled water as a blank to calibrate the spectrophotometer. Record the UV-Vis absorption spectrum for each pH-adjusted solution over a range of 200 to 800 nm.[3]

-

Data Analysis: From the recorded spectra, identify the λmax for each pH value and correlate the shifts in absorption maxima with the changes in pH.[3]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Acid Yellow 9.

Materials:

-

This compound

-

Potassium bromide (KBr)

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: Prepare a solid sample by grinding a small amount of Acid Yellow 9 with dry KBr powder and pressing the mixture into a thin pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve a small, precise amount of Acid Yellow 9 in a suitable deuterated solvent in an NMR tube.

-

Spectral Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. Subsequently, acquire the ¹³C NMR spectrum, which may necessitate a longer acquisition time.[3]

-

Data Analysis: Process the spectra to determine the chemical shifts, integration, and multiplicity of the signals to aid in the assignment of protons and carbons to the molecular structure.

Visualizations

Caption: A generalized workflow for the spectroscopic analysis of Acid Yellow 9.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For researchers in drug development and other scientific fields, this information is crucial for ensuring the quality and consistency of the compound and for understanding its behavior in various chemical and biological environments. Further research to obtain and assign detailed IR and ¹³C NMR spectra would provide a more complete spectroscopic profile of this important azo dye.

References

Photophysical Properties of Acid Yellow 9 Monosodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 9 (AY9), also known by its Colour Index name C.I. 13015 and historically as Fast Yellow AB, is a monosulfonated azo dye.[1] Its chemical structure, characterized by the presence of an azo group (-N=N-) connecting two substituted benzene rings, is responsible for its chromophoric properties. While extensively used in the past as a textile and histological stain, a comprehensive understanding of its photophysical properties is crucial for its potential application in modern research, particularly in the development of fluorescent probes and sensors. This guide provides a detailed overview of the known photophysical characteristics of Acid Yellow 9 monosodium salt, outlines experimental protocols for their determination, and presents a workflow for its historical application in histological staining.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Synonyms | C.I. Acid Yellow 9, C.I. 13015, Fast Yellow AB | [1] |

| Molecular Formula | C₁₂H₁₀N₃NaO₆S₂ | |

| Molecular Weight | 379.34 g/mol | |

| Appearance | Yellow to orange powder | [1] |

| Solubility | Soluble in water | [1] |

Photophysical Properties: Quantitative Data

The photophysical behavior of a dye is dictated by its electronic structure and how it interacts with light. Key parameters include its absorption and emission characteristics, as well as the efficiency and timescale of the fluorescence process.

UV-Visible Absorption Spectroscopy

The absorption of ultraviolet and visible light by Acid Yellow 9 is due to electronic transitions within the molecule, primarily the n-π* and π-π* transitions of the azo group. The absorption spectrum of Acid Yellow 9 in aqueous solution is highly sensitive to pH.

| pH | Absorption Maximum (λmax) | Molar Absorptivity (ε) | Reference |

| Basic | ~390 nm | Not Reported | [2] |

| Acidic (pH 1.40 - 0.44) | ~500 nm | Not Reported | [2] |

| Basic (UV region) | ~263 nm | Not Reported | [2] |

| Acidic (UV region) | ~307 nm | Not Reported | [2] |

Note: The transition from yellow to orange to red is observed as the pH of an aqueous solution of AY9 is decreased from 1.80 to 0.60.[2]

Fluorescence Emission

A comprehensive search of the scientific literature did not yield specific quantitative data for the fluorescence emission spectrum, quantum yield (Φ), or fluorescence lifetime (τ) of this compound. Azo dyes, in general, are known to have low fluorescence quantum yields due to efficient non-radiative decay pathways, such as trans-cis isomerization.

Recommendation: Due to the lack of published data, it is highly recommended that these photophysical parameters be determined experimentally for applications requiring fluorescence-based detection. Detailed protocols for these measurements are provided in Section 4.

Experimental Protocols

This section provides detailed methodologies for the characterization of the core photophysical properties of this compound.

UV-Visible Absorption Spectroscopy

This protocol is adapted from the methodology described for the analysis of Acid Yellow 9 in aqueous solutions.[2]

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of Acid Yellow 9 at different pH values.

Materials:

-

This compound

-

Volumetric flasks and pipettes

-

Distilled or deionized water

-

0.1 M HCl and 0.1 M NaOH solutions

-

pH meter

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of distilled water to prepare a stock solution of known concentration (e.g., 1 mM).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution in distilled water.

-

pH Adjustment: For each dilution, prepare a set of solutions with varying pH values by adding small, precise volumes of 0.1 M HCl or 0.1 M NaOH. Measure and record the final pH of each solution.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to stabilize. Set the wavelength range for scanning (e.g., 200-700 nm).

-

Baseline Correction: Fill a quartz cuvette with distilled water (or the corresponding pH-adjusted buffer without the dye) and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each pH value.

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

-

Fluorescence Spectroscopy (Emission Spectrum, Quantum Yield, and Lifetime)

The following are generalized protocols for determining the key fluorescence parameters of a dye, which can be applied to Acid Yellow 9.

Objective: To determine the excitation and emission maxima of Acid Yellow 9.

Materials:

-

This compound solution of known concentration (ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Excitation Spectrum:

-

Set the emission monochromator to an estimated emission wavelength (e.g., 520 nm, based on the absorption data).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 350-500 nm).

-

The resulting spectrum will show the optimal excitation wavelength (λex).

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined λex.

-

Scan the emission monochromator from a wavelength slightly higher than λex to a longer wavelength (e.g., λex + 20 nm to 700 nm).

-

The resulting spectrum is the fluorescence emission spectrum, and the peak represents the emission maximum (λem).

-

Objective: To determine the fluorescence quantum yield (Φ) of Acid Yellow 9 relative to a known standard.

Materials:

-

Acid Yellow 9 solution with a known absorbance at the excitation wavelength.

-

A standard fluorophore with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Spectrofluorometer with a corrected emission spectrum function.

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare a solution of the standard and a solution of Acid Yellow 9 in the same solvent.

-

Adjust the concentrations of both solutions so that their absorbance at the same excitation wavelength is identical and below 0.1.

-

Record the corrected fluorescence emission spectrum for both the standard and the sample, using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission curves for both the standard (A_std) and the sample (A_smp).

-

Calculate the quantum yield of the sample (Φ_smp) using the following equation: Φ_smp = Φ_std * (A_smp / A_std) * (η_smp² / η_std²) where Φ_std is the quantum yield of the standard, and η is the refractive index of the solvent. If the same solvent is used, the refractive index term cancels out.

Objective: To determine the fluorescence lifetime (τ) of Acid Yellow 9.

Method: Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for determining fluorescence lifetimes in the nanosecond range.

Materials:

-

Acid Yellow 9 solution.

-

TCSPC instrument, including a pulsed light source (e.g., picosecond laser diode), a fast photodetector, and timing electronics.

Procedure:

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer in water) at the excitation wavelength.

-

Sample Measurement: Replace the scattering solution with the Acid Yellow 9 solution and acquire the fluorescence decay curve.

-

Data Analysis:

-

Use deconvolution software to fit the experimental decay curve, taking the IRF into account.

-

The decay is typically fitted to a single or multi-exponential function to obtain the fluorescence lifetime(s) (τ).

-

Application: Histological Staining

Acid Yellow 9, under the name Fast Yellow AB, was historically used as a component in the Wallart & Honette's trichrome stain to differentiate collagen from other tissues.[3][4]

Staining Mechanism

In this trichrome staining method, different tissue components are colored with contrasting acid dyes. The differential staining is based on the molecular size of the dyes and the porosity of the tissue. Collagen, having a porous structure, is readily stained by the yellow dye. The staining procedure involves sequential steps of nuclear staining, cytoplasmic staining, and finally, collagen staining with Acid Yellow 9.

Experimental Workflow: Wallart & Honette's Trichrome Stain

The following diagram illustrates the key steps in the Wallart & Honette's trichrome staining protocol.

Conclusion

This compound exhibits interesting photophysical properties, particularly its pH-dependent UV-Vis absorption. While its use in some applications has been curtailed due to safety concerns, a thorough understanding of its characteristics remains valuable for specialized research areas. This guide has summarized the available quantitative data and provided detailed experimental protocols to enable researchers to further characterize its fluorescence properties, which are currently not well-documented in the literature. The outlined histological staining workflow provides a practical example of its application and a basis for further studies into the interactions of sulfonated azo dyes with biological macromolecules.

References

Acid Yellow 9 monosodium salt CAS number 74543-21-8.

An In-depth Technical Guide to Acid Yellow 9 Monosodium Salt (CAS: 74543-21-8)

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

This compound, an azo dye, is a versatile compound with applications in various scientific fields. Its chemical and physical properties are summarized below for easy reference.

| Property | Value | Citations |

| CAS Number | 74543-21-8 | [1][2] |

| Molecular Formula | C₁₂H₁₀N₃NaO₆S₂ | [1] |

| Molecular Weight | 379.34 g/mol | [1] |

| IUPAC Name | Sodium 2-amino-5-((4-sulfophenyl)diazenyl)benzenesulfonate | [3] |

| Synonyms | This compound, Hydrogen 4-aminoazobenzene-3,4'-disulphonate sodium salt | [3][4] |

| Appearance | Brown, red, or purple powder | [1] |

| Purity | ≥ 95% (Dye content), with some suppliers offering ≥ 98% or 99.64% purity | [1][5] |

| Solubility | Soluble in water. Soluble in DMSO at 20 mg/mL (52.72 mM) with ultrasonic and warming to 60°C, and at 55 mg/mL (144.99 mM) with sonication recommended. | [2][6] |

| Storage | Store at room temperature. For long-term storage as a powder, -20°C for up to 3 years is recommended. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. Keep in a dark place, under an inert atmosphere, and away from direct sunlight and moisture. | [1][3][6] |

Safety and Handling

This compound is classified as an irritant. Proper safety precautions should be taken when handling this compound.

| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements | Citations |

| Skin Irritant | GHS07 | H315: Causes skin irritation | P264: Wash thoroughly after handling. | [1][7] |

| Eye Irritant | GHS07 | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][7] |

| P321: Specific treatment (see label). | [1] |

Applications in Research

This compound has several applications in scientific research, primarily as a dye and a substrate for studying microbial degradation.

Biodegradation Studies

This compound is notably used as a sole source of carbon, nitrogen, and energy for the bacterium Pseudomonas fluorescens, making it a valuable tool for studying the mechanisms of azo dye biodegradation.[5]

Acid-Base Indicator

In multilayer films, Acid Yellow 9 exhibits a significant and unusual color change from deep red to dark blue in an acidic environment, suggesting its potential application in the development of acid-base titration methods and sensors.[8][9]

Histology and Diagnostics

The dye is suitable for use in hematology and histology, as well as in diagnostic assay manufacturing.[7]

Experimental Protocols

Spectroscopic Analysis of pH-Dependent Color Change

This protocol outlines the methodology for observing the absorption spectra of this compound at various pH levels.

Materials:

-

This compound

-

Distilled water

-

0.1 M Sodium Hydroxide (NaOH)

-

1% (by mass) Hydrochloric Acid (HCl)

-

UV-Vis Spectrometer

-

pH meter

-

1 cm quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a 0.1 mM stock solution of this compound in distilled water.

-

Prepare a series of solutions with pH values ranging from 0.2 to 2.2 by adding 0.1 M NaOH or 1% HCl to the stock solution.

-

Measure the precise pH of each solution using a calibrated pH meter at room temperature (22 °C).

-

Record the UV-Vis absorption spectra of each solution from 200 nm to 700 nm in 2 nm increments, using distilled water as a reference.

-

Plot the molar absorptivity versus wavelength for each pH value.

Expected Results: As the pH decreases, a clear appearance of an absorption peak around 500 nm and the disappearance of the peak at 390 nm will be observed. The solution's color will transition from yellow to orange and then to red.[8]

Bacterial Degradation Assay

This protocol provides a general framework for studying the degradation of this compound by Pseudomonas fluorescens.

Materials:

-

This compound

-

Pseudomonas fluorescens culture

-

Suitable nutrient medium

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Incubator

Procedure:

-

Cultivate Pseudomonas fluorescens in a suitable nutrient medium.

-

Prepare a medium where this compound (typically at a concentration of 50-200 mg/L) is the sole source of carbon and nitrogen.

-

Inoculate the prepared medium with the Pseudomonas fluorescens culture.

-

Incubate the culture at a suitable growth temperature (e.g., 30-37°C).

-

Monitor the degradation of the dye by periodically measuring the decrease in its concentration using a spectrophotometer at its λmax or by analyzing the degradation products using HPLC.

Photophysical Properties

The photophysical properties of this compound are crucial for its application as a dye and potential fluorescent marker.

| Parameter | Value | Citations |

| λmax (in 0.1 M HCl) | 489 nm | [7] |

| Molar Extinction Coefficient (ε) in 0.1 M HCl | 11,438 at 489 nm (at 0.01 g/L) | [7] |

| λmax (in 1 M HCl) | 385 nm | [7] |

| Molar Extinction Coefficient (ε) in 1 M HCl | 15,302 at 385 nm (at 0.01 g/L) | [7] |

| pH-dependent Absorption | In aqueous solutions, the absorption peak shifts with pH. At high pH, a peak is observed around 390 nm. As pH decreases, this peak diminishes, and a new peak appears around 500 nm. A peak in the UV region at 263 nm in basic solutions red-shifts to 307 nm in acidic solutions. | [8] |

Synthesis and Quality Control

Synthesis

The general synthesis of Acid Yellow 9 involves the disulfonation of 4-(phenyldiazenyl)benzenamine (C.I. Solvent Yellow 1). Another general method for this class of dyes involves the diazotization of an aromatic amine followed by a coupling reaction.

Purification

This compound can be purified by recrystallization from water.[8]

Quality Control

The quality of this compound is typically assessed through:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. Commercial suppliers often guarantee a purity of ≥95% or higher.[1][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.[1]

A Certificate of Analysis (CoA) from the supplier will provide lot-specific data on purity and structural confirmation.

Visualized Experimental Workflow and Pathways

Experimental Workflow: pH-Dependent Spectroscopic Analysis

The following diagram illustrates the workflow for analyzing the effect of pH on the absorption spectrum of this compound.

Caption: Workflow for pH-dependent UV-Vis analysis.

Logical Relationship: Biodegradation by Pseudomonas fluorescens

This diagram shows the logical relationship of using this compound to study biodegradation.

Caption: Biodegradation of Acid Yellow 9.

References

- 1. molnova.com [molnova.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 74543-21-8: Benzenesulfonic acid, 2-amino-5-[2-(4-sulf… [cymitquimica.com]

- 5. molnova.cn [molnova.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-Amino-1,1 -azobenzene-3,4 -disulfonic acid Dye content 95 74543-21-8 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | CymitQuimica [cymitquimica.com]

Acid Yellow 9 Monosodium Salt: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 9 monosodium salt, an azo dye, is a versatile chemical compound with applications spanning environmental science, materials science, and analytical chemistry. This technical guide provides a detailed overview of its core properties, experimental protocols for its various applications, and a summary of key quantitative data. Its utility in biodegradation studies, as a pH indicator, and in dyeing processes for various materials are explored in depth.

Core Properties and Quantitative Data

This compound is characterized by the following physicochemical properties. The quantitative data is summarized in the tables below for easy reference.

| Property | Value |

| Molecular Weight | 379.34 g/mol |

| Molecular Formula | C₁₂H₁₀N₃NaO₆S₂ |

| Appearance | Solid |

| Synonyms | Hydrogen 4-aminoazobenzene-3,4'-disulphonate sodium salt, C.I. 13015 |

Table 1: Physicochemical Properties of this compound

| Wavelength (nm) | Molar Absorptivity (ε) | Solvent/Condition |

| ~390 | Not specified | Basic aqueous solution |

| ~500 | Not specified | Acidic aqueous solution (pH 1.40 - 0.44) |

Table 2: UV-Vis Absorption Data

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

Biodegradation by Pseudomonas fluorescens

This compound can be utilized as a sole source of carbon and nitrogen by the bacterium Pseudomonas fluorescens, making it a model compound for bioremediation studies.

Experimental Protocol:

-

Bacterial Cultivation: Cultivate Pseudomonas fluorescens in a suitable nutrient medium.

-

Dye Exposure: Introduce this compound to the bacterial culture at a concentration of 50-200 mg/L.

-

Incubation: Maintain the culture at a growth temperature of 30-37°C.

-

Degradation Monitoring: At regular intervals, withdraw aliquots of the culture medium. Centrifuge the samples to pellet the bacterial cells and collect the supernatant.

-

Analysis: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength to determine the decrease in concentration over time. Alternatively, use High-Performance Liquid Chromatography (HPLC) for a more detailed analysis of the dye and its degradation products.

pH-Dependent Colorimetric Analysis in Multilayer Films

Acid Yellow 9 exhibits significant color changes in response to pH variations, a property that can be harnessed in the development of pH sensors.

Experimental Protocol:

-

Substrate Preparation: Clean glass microscope slides by immersing them in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for 24 hours.

-

Film Assembly: Use a layer-by-layer assembly technique to deposit multilayer films of a cationic polyelectrolyte (e.g., poly(allylamine hydrochloride)) and Acid Yellow 9 onto the prepared glass slides.

-

pH Exposure: Submerge the multilayer films into aqueous solutions of varying pH (e.g., from 0.2 to 2.2) for 30 seconds to allow for equilibration.

-

Drying: Gently dry the films with a stream of air.

-

Spectroscopic Analysis: Immediately analyze the films using a UV-Vis spectrophotometer to record the absorption spectra at different pH values. The color change from yellow/orange to red and then to deep blue at very low pH can be quantified by observing the shifts in the absorption peaks.[1]

Dyeing of Textiles and Leather

Acid Yellow 9 is used for dyeing protein fibers such as silk and wool, as well as synthetic polyamides like nylon. It is also employed in leather dyeing.

-

Fabric Preparation: Wash the silk fabric to remove any sizing or impurities.

-

Dye Bath Preparation: In a stainless steel pot, dissolve the Acid Yellow 9 powder in hot water (below simmering temperature). The amount of dye required is typically 2-4% of the dry weight of the fabric for a medium shade.

-

Dyeing: Add the pre-wetted silk to the dyebath. Stir for several minutes.

-

Acidification: Add white vinegar or citric acid to the dyebath to lower the pH.

-

Heating: Maintain the temperature just below a simmer and stir for 20-30 minutes.

-

Rinsing: Remove the fabric from the dyebath, and rinse with a neutral soap and then with cool water until the water runs clear.

-

Dye Bath Preparation: Prepare a dyebath containing water, the polyamide material, and the Acid Yellow 9 dye.

-

pH Control: Initially, the pH of the dyebath should be high enough to inhibit the dye from striking the material too quickly. An alkaline composition can be added to achieve this.

-

Acid Donor Addition: Add an acid-producing agent (acid donor) to the dyebath.

-

Heating: Gradually raise the temperature of the dyebath (e.g., at a rate of 1.5°F per minute to 180°F). The heat will cause the acid donor to hydrolyze, slowly decreasing the pH. This controlled pH drop allows for a gradual and uniform diffusion of the dye into the polyamide fibers.

-

Rinsing: Once the desired shade is achieved and the dyebath is exhausted, rinse the material thoroughly.

-

Leather Preparation: The leather is typically wetted in an alkaline solution (e.g., with ammonia) before dyeing.

-

Dye Bath Preparation: Prepare a dyebath with water at approximately 60°C.

-

Dyeing: The leather is introduced into the dyebath containing the Acid Yellow 9 dye.

-

Fixation: After a period of dyeing to allow for penetration, an acid (such as formic acid) is added to the dyebath to fix the dye to the leather fibers.

-

Rinsing and Finishing: The dyed leather is then rinsed and undergoes further finishing processes.

Conclusion

This compound is a valuable compound for a range of scientific applications. Its utility in studying microbial degradation pathways offers insights into bioremediation strategies. Its distinct pH-dependent colorimetric properties make it a candidate for the development of novel sensor technologies. Furthermore, its established use in the dyeing industry for protein and polyamide fibers underscores its practical importance. The experimental protocols provided in this guide serve as a foundational resource for researchers and professionals working with this versatile azo dye.

References

An In-depth Technical Guide to the Solubility of Acid Yellow 9 Monosodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Yellow 9 monosodium salt in various solvents. The information is compiled from available technical data sheets and scientific literature to support research and development activities.

Introduction to this compound

Acid Yellow 9 is an azo dye, and its monosodium salt is chemically known as 4-amino-1,1′-azobenzene-3,4′-disulfonic acid monosodium salt. It is utilized in various research applications, including as a biological stain and in studies of microbial degradation.[1] Understanding its solubility is critical for the preparation of stock solutions and for its effective use in experimental settings.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of solvents. The available quantitative data is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the physical form of the solute (e.g., crystalline vs. amorphous).

| Solvent | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL (52.72 mM) | Ultrasonic and warming and heat to 60°C[2] |

| Dimethyl Sulfoxide (DMSO) | 55 mg/mL (144.99 mM) | Sonication is recommended[3] |

Note on Aqueous and Ethanol Solubility:

There are conflicting reports regarding the solubility of Acid Yellow 9 in water. One source describes the disodium salt as "insoluble in water"[4]. However, the presence of sulfonic acid groups in the molecule suggests that the monosodium salt should have some degree of aqueous solubility[5]. This discrepancy may arise from differences in the specific salt form or the experimental conditions under which solubility was assessed. Another source states that the dye is "soluble in ethanol," but quantitative data is not provided[4]. Further empirical determination is recommended to ascertain the precise solubility in these solvents.

Experimental Protocols for Solubility Determination

For researchers who need to determine the solubility of this compound in specific solvent systems, the following established methods are recommended.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of solvent to determine the saturation concentration.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to the chosen solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm) is recommended.

-

-

Mass Determination:

-

Transfer the known volume of the clear, saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature that does not degrade the dye).

-

Once the solvent is fully evaporated, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved dye is the final mass of the container with the residue minus the initial mass of the empty container.

-

Solubility is expressed as the mass of the dissolved dye per volume of the solvent (e.g., in mg/mL or g/L).

-

Spectrophotometric Method

This indirect method determines the concentration of a saturated solution by measuring its absorbance of light, which is particularly suitable for colored compounds like Acid Yellow 9.

Methodology:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of the dye with known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve and determine the linear regression equation.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1.1).

-

After separating the clear supernatant, accurately dilute a known volume of the saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve equation to calculate the concentration of the diluted solution from its absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound.

Caption: A flowchart illustrating the key steps for determining the solubility of this compound.

References

A Technical Guide to Research-Grade Acid Yellow 9 Monosodium Salt: Purity, Specifications, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity specifications for research-grade Acid Yellow 9 monosodium salt, a widely utilized azo dye in various scientific applications. This document outlines the key quality parameters, analytical methodologies for their assessment, and a standard workflow for quality control to ensure the reliability and reproducibility of experimental results.

Introduction to this compound

Acid Yellow 9 is a water-soluble azo dye that finds applications in biological staining, as a pH indicator, and in studies of microbial degradation. For research purposes, particularly in sensitive biological and chemical assays, the purity of this reagent is of paramount importance to avoid interference from contaminants. Research-grade this compound is characterized by a high degree of purity, with stringent limits on impurities that could affect experimental outcomes.

Purity Specifications

The quality of research-grade this compound is defined by a set of physical and chemical parameters. While specifications may vary slightly between suppliers, the following table summarizes typical purity requirements for a research-grade product.

| Parameter | Specification | Test Method |

| Appearance | Fine, yellowish-orange to reddish-brown powder | Visual Inspection |

| Dye Content (by UV-Vis) | ≥ 90% | UV-Vis Spectrophotometry |

| Purity (by HPLC) | ≥ 98%[1] | High-Performance Liquid Chromatography (HPLC) |

| Moisture Content (Karl Fischer) | ≤ 5% | Karl Fischer Titration |

| Water-Insoluble Matter | ≤ 0.2% | Gravimetric Analysis |

| Heavy Metals (as Pb) | ≤ 20 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

| Identity (IR) | Conforms to reference spectrum | Infrared Spectroscopy (IR) |

| Solubility (in Water) | Clear solution | Visual Inspection |

Note: The purity of commercially available research-grade this compound can range from 95% to over 99%.[2][3] It is crucial to consult the certificate of analysis for the specific batch being used.

Experimental Protocols

Accurate determination of the purity of this compound relies on validated analytical methods. Below are detailed protocols for key experiments.

Determination of Dye Content by UV-Vis Spectrophotometry

This method provides an estimation of the dye content based on its characteristic light absorption.

Objective: To determine the dye content of an this compound sample.

Materials:

-

This compound sample

-

Deionized water

-

Volumetric flasks (100 mL, 1000 mL)

-

Pipettes

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Standard Preparation: Accurately weigh approximately 10 mg of a previously characterized Acid Yellow 9 reference standard and dissolve it in deionized water in a 100 mL volumetric flask. Dilute to the mark with deionized water. Further dilute 10 mL of this stock solution to 1000 mL with deionized water to obtain a working standard solution.

-

Sample Preparation: Accurately weigh approximately 10 mg of the Acid Yellow 9 sample and prepare a working solution following the same procedure as for the standard.

-

Measurement: Record the absorbance of both the standard and sample solutions at the wavelength of maximum absorption (λmax), which is approximately 390 nm in a neutral aqueous solution.

-

Calculation: Dye Content (%) = (Absorbance of Sample / Absorbance of Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard (%)

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating Acid Yellow 9 from its impurities and accurately quantifying its purity. The following is a representative reversed-phase HPLC method.

Objective: To determine the purity of this compound and to identify and quantify any impurities.

Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile.

-

HPLC-grade water.

-

Ammonium acetate.

-

This compound sample and reference standard.

-

Volumetric flasks and pipettes.

-

0.45 µm syringe filters.

Chromatographic Conditions:

-

Mobile Phase A: 20 mM Ammonium acetate in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

Time (min) %A %B 0 95 5 20 50 50 25 50 50 30 95 5 | 35 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 390 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the Acid Yellow 9 reference standard in deionized water at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 100 µg/mL with the initial mobile phase composition (95:5 Mobile Phase A:B).

-

Sample Solution Preparation: Prepare the Acid Yellow 9 sample solution in the same manner as the standard solution.

-

Analysis: Filter both solutions through a 0.45 µm syringe filter and inject them into the HPLC system.

-

Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity (%) = (Area of Acid Yellow 9 peak / Total area of all peaks) x 100

Quality Control Workflow

A robust quality control (QC) process is essential to ensure that the this compound meets the required specifications for research use. The following diagram illustrates a typical QC workflow.

Microbial Degradation Pathway

Acid Yellow 9 is known to be degraded by certain microorganisms, such as Pseudomonas fluorescens, which can utilize it as a sole source of carbon, nitrogen, and energy.[2] Understanding this degradation pathway is relevant for environmental studies and bioremediation research. The initial steps of microbial degradation typically involve the reductive cleavage of the azo bond.

By adhering to the purity specifications and analytical methodologies outlined in this guide, researchers can ensure the quality and consistency of this compound, leading to more reliable and reproducible scientific outcomes.

References

An In-Depth Technical Guide to Acid Yellow 9: Discovery, History, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Yellow 9, also known as 4-amino-1,1'-azobenzene-3,4'-disulfonic acid, is a synthetic monoazo dye. Historically significant as a derivative of the first commercial azo dye, it has found applications in the textile industry and as a biological stain. This technical guide provides a comprehensive overview of its history, synthesis, and physicochemical properties. Detailed experimental protocols for its synthesis and spectroscopic analysis are presented, alongside tabulated quantitative data for easy reference. Visual workflows for its synthesis and analytical characterization are also provided to aid researchers in their understanding and application of this compound.

Introduction and Historical Context

The story of Acid Yellow 9 is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. The journey began with the discovery of "Aniline Yellow" (C.I. Solvent Yellow 1) in 1861 by C. Mène. This was the first azo dye, a class of compounds characterized by the -N=N- functional group. The synthesis of Aniline Yellow marked a pivotal moment, moving dye production from natural sources to synthetic organic chemistry.

Following the commercialization of Aniline Yellow in 1864, chemists began to explore its derivatives to create new colors and improve properties such as water solubility and lightfastness. Acid Yellow 9 is a direct descendant of this pioneering work, created through the disulfonation of Aniline Yellow. While the exact date and discoverer of Acid Yellow 9 are not well-documented in readily available historical records, its creation was a logical progression in the development of acid dyes, which are so named for their application from an acidic dye bath. These dyes are primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides.

Acid Yellow 9 was also formerly used as a food colorant under the designation E105, but this application has since been discontinued in many regions due to safety concerns. Today, its primary use is in industrial dyeing and as a biological stain.

Physicochemical Properties

Acid Yellow 9 is a red-light yellow dye that is soluble in water and ethanol. Its chemical and physical properties are summarized in the tables below.

Table 1: General and Physicochemical Properties of Acid Yellow 9

| Property | Value | Reference(s) |

| C.I. Name | Acid Yellow 9, 13015 | [1] |

| CAS Number | 2706-28-7 | [1] |

| Molecular Formula | C₁₂H₉N₃Na₂O₆S₂ | [1][2] |

| Molecular Weight | 401.33 g/mol | [1] |

| Appearance | Red-light yellow powder | [1] |

| Solubility in Water | Soluble | [3] |

| Solubility in Ethanol | Soluble | [1] |

| Solubility in DMSO | 55 mg/mL (144.99 mM) | [4] |

Table 2: Spectroscopic Data for Acid Yellow 9

| Spectroscopic Technique | Wavelength (λ) / Wavenumber (cm⁻¹) | Conditions | Reference(s) |

| UV-Vis (λmax) | ~390 nm | Basic solution | [5] |

| ~500 nm | Acidic solution (pH 1.40 - 0.44) | [5] | |

| ~263 nm | UV Region (Basic) | [5] | |

| ~307 nm | UV Region (Acidic) | [5] | |

| Molar Absorptivity (ε) | Plotted as molar absorptivity vs. wavelength in reference | 0.1 mM aqueous solutions at various pH | [5] |

Table 3: Predicted FT-IR Vibrational Frequencies for Acid Yellow 9

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3300 | -NH₂ | N-H stretching |

| 1620 - 1580 | Aromatic C=C | C=C stretching |

| ~1600 | -N=N- | Azo stretching |

| 1200 - 1100 | -SO₃⁻ | S=O asymmetric stretching |

| 1050 - 1000 | -SO₃⁻ | S=O symmetric stretching |

| 850 - 800 | Aromatic C-H | C-H out-of-plane bending |

Synthesis of Acid Yellow 9

The manufacturing process for Acid Yellow 9 involves the disulfonation of its precursor, 4-(Phenyldiazenyl)benzenamine (C.I. Solvent Yellow 1).[1]

Experimental Protocol: Synthesis of Acid Yellow 9

Objective: To synthesize Acid Yellow 9 by the disulfonation of Solvent Yellow 1.

Materials:

-

4-(Phenyldiazenyl)benzenamine (Solvent Yellow 1)

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming sulfuric acid (oleum)

-

Ice

-

Sodium chloride (NaCl)

-

Deionized water

Procedure:

-

Carefully prepare a sulfonating mixture by combining concentrated sulfuric acid and fuming sulfuric acid. The exact ratios can be varied to control the degree of sulfonation.

-

Cool the sulfonating mixture in an ice bath to a temperature between 5-10 °C.

-

Slowly add Solvent Yellow 1 to the cooled and stirred sulfonating mixture, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for several hours to ensure complete disulfonation.

-

Prepare a solution of ice and water in a separate beaker.

-

Slowly and carefully "drown" the reaction mixture by pouring it into the ice-water mixture with constant stirring. This will precipitate the sulfonated product.

-

Add sodium chloride to the slurry to "salt out" the product, further decreasing its solubility in water.

-

Isolate the precipitated Acid Yellow 9 by filtration.

-

Wash the filter cake with a cold, saturated sodium chloride solution to remove excess acid and unreacted starting material.

-

Dry the product to obtain Acid Yellow 9 as a powder.

This protocol is a general representation of the sulfonation process. Researchers should consult specific literature for precise quantities and reaction conditions.

Experimental Workflows

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of Acid Yellow 9 from Solvent Yellow 1.

Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic characterization of Acid Yellow 9.

Applications and Safety

Acid Yellow 9 is primarily used in the dyeing of textiles, particularly wool, silk, and polyamide fibers.[1] It is also used for coloring leather and paper.[1] Its aluminum salt can be utilized in the manufacturing of inks.[1] In a laboratory setting, it can be employed as a biological stain.

In terms of safety, Acid Yellow 9 is classified as an irritant to the eyes, respiratory system, and skin. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

Acid Yellow 9 holds a notable place in the history of synthetic dyes as an early and important derivative of the first commercial azo dye. Its synthesis via the disulfonation of Solvent Yellow 1 is a classic example of modifying a parent dye molecule to enhance its properties for specific applications. While detailed historical records of its initial discovery are scarce, its chemical properties and methods of synthesis are well-established. This technical guide provides researchers and professionals with a solid foundation of its historical context, key quantitative data, and detailed experimental protocols to support further research and application of this versatile dye.

References

Methodological & Application

Application Notes: Acid Yellow 9 Monosodium Salt in Fluorescence Microscopy

Introduction

Acid Yellow 9 monosodium salt, also known as Fast Yellow AB, is a synthetic monoazo dye. Historically, it was utilized as a counterstain in histological preparations, particularly in trichrome staining methods to color collagen yellow.[1] However, due to toxicological concerns, its application in routine laboratory settings and as a food additive (formerly E105) has been discontinued in Europe and the USA.[1] This document provides an overview of the properties of Acid Yellow 9 and clarifies its suitability for fluorescence microscopy applications.

Principle of Staining (Histology)

As an acid dye, Acid Yellow 9 is anionic and binds to positively charged (acidophilic) components in tissues, such as cytoplasm and collagen fibers.[2] This interaction is based on electrostatic attraction and is primarily used for visualization in bright-field microscopy.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. It is important to note that the available spectroscopic data pertains to UV-Vis absorption, not fluorescence emission.

| Property | Value/Description | Reference |

| Synonyms | Fast Yellow AB, C.I. 13015 | [1][3] |

| Molecular Formula | C₁₂H₁₀N₃NaO₆S₂ | [4] |

| Molecular Weight | 379.34 g/mol | [4] |

| Appearance | Yellow powder | [2] |

| Class | Monoazo Dye | [3] |

| UV-Vis Absorption | In water, exhibits a peak around 390 nm at neutral to high pH, which shifts towards 500 nm with decreasing pH.[5] |

Fluorescence Properties and Suitability for Fluorescence Microscopy

Acid Yellow 9 is an azo dye. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). This chemical group is known to be a "dark quencher," meaning it efficiently dissipates the energy of absorbed photons as heat through rapid non-radiative decay pathways (e.g., cis-trans isomerization). Consequently, most azo dyes, including Acid Yellow 9, are not fluorescent and are therefore unsuitable for fluorescence microscopy applications .

While some advanced, specifically engineered azo dyes can be rendered fluorescent by restricting this isomerization, Acid Yellow 9 does not possess the necessary structural modifications. Vendor classifications that may list it under "fluorescent dyes" are typically broad and do not reflect practical application in fluorescence imaging.[6]

Experimental Protocols

Given that Acid Yellow 9 is not a fluorescent probe, no protocols for its use in fluorescence microscopy can be provided. For researchers interested in yellow fluorescence staining, alternative dyes should be considered. Below is a generalized protocol for staining with a generic yellow fluorescent dye for illustrative purposes. This protocol is NOT for Acid Yellow 9.

Protocol: General Staining of Paraffin-Embedded Sections with a Yellow Fluorescent Dye

This hypothetical protocol outlines the basic steps for applying a fluorescent stain to tissue sections. Optimization of dye concentration, incubation times, and mounting media is essential for any specific fluorophore.

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 2 changes, 3 minutes each.

-

70% Ethanol: 1 change, 3 minutes.

-

Distilled Water: Rinse for 5 minutes.[7]

-

-

Staining:

-

Prepare a working solution of the desired yellow fluorescent dye (e.g., 0.1% - 1.0% w/v) in an appropriate buffer (e.g., PBS, pH 7.4).

-

Immerse slides in the working staining solution for a predetermined time (e.g., 5-30 minutes), protecting from light.

-

-

Differentiation (Optional):

-

If staining is too intense, briefly dip slides in a differentiating solution (e.g., 70% ethanol) to remove excess unbound dye.[7]

-

Immediately stop differentiation by rinsing in the working solution buffer.

-

-

Counterstaining (Optional):

-

A nuclear counterstain (e.g., DAPI) can be applied. Incubate with DAPI solution (e.g., 1 µg/mL) for 5-10 minutes.[8]

-

Rinse thoroughly with buffer.

-

-

Mounting:

-

Briefly rinse slides in distilled water.

-

Mount with an aqueous, anti-fade mounting medium suitable for fluorescence microscopy.

-

Apply a coverslip and seal the edges.

-

-

Imaging:

-

Image using a fluorescence microscope equipped with the appropriate filter set for the chosen yellow fluorophore.

-

Visualizations

References

- 1. Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Azo-tagged C4N4 fluorophores: unusual overcrowded structures and their application to fluorescent imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. A protocol for combining fluorescent proteins with histological stains for diverse cell wall components | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Acid Yellow 9 Monosodium Salt in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction